molecular formula C17H13F2N3O2 B14971553 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide

Cat. No.: B14971553
M. Wt: 329.30 g/mol
InChI Key: RSIJHWHHWUCVSN-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide is a heterocyclic compound that features a pyrido[1,2-A]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide typically involves the condensation of 2,4-difluorobenzoyl chloride with 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting cellular processes. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyrido[1,2-A]pyrimidine core. This combination of features contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide

InChI

InChI=1S/C17H13F2N3O2/c1-9-4-3-7-22-15(9)20-10(2)14(17(22)24)21-16(23)12-6-5-11(18)8-13(12)19/h3-8H,1-2H3,(H,21,23)

InChI Key

RSIJHWHHWUCVSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=C(C=C(C=C3)F)F)C

Origin of Product

United States

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